molecular formula C8H9BrFNO2 B12835449 5-Bromo-3-fluoro-2,4-dimethoxyaniline

5-Bromo-3-fluoro-2,4-dimethoxyaniline

Cat. No.: B12835449
M. Wt: 250.06 g/mol
InChI Key: CJVTWZYJSPKJJQ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2,4-dimethoxyaniline is a halogenated aniline derivative with the molecular formula C₈H₉BrFNO₂ (molecular weight: 258.07 g/mol). Its structure features a bromine atom at position 5, a fluorine atom at position 3, and methoxy (-OCH₃) groups at positions 2 and 4 on the benzene ring . Key structural identifiers include:

  • SMILES: COC1=C(C(=C(C(=C1OC)Br)F)N
  • InChIKey: ABBGLNUNMZYCGA-UHFFFAOYSA-N

Properties

Molecular Formula

C8H9BrFNO2

Molecular Weight

250.06 g/mol

IUPAC Name

5-bromo-3-fluoro-2,4-dimethoxyaniline

InChI

InChI=1S/C8H9BrFNO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3

InChI Key

CJVTWZYJSPKJJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1N)Br)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxyaniline typically involves multiple steps. One common method starts with the bromination of 2,4-dimethoxyaniline to introduce the bromine atom at the 5-position. This is followed by fluorination at the 3-position. The reaction conditions often involve the use of bromine or brominating agents and fluorine or fluorinating agents under controlled temperatures and solvents to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the handling of reactive halogenating agents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position serves as a prime site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effects of fluorine and methoxy groups, which activate the aromatic ring toward nucleophilic attack.

Key Reagents/Conditions:

  • Arylthiols : React in DMF with K₂CO₃ at 80°C to form thioether derivatives.

  • Amines : Primary/secondary amines (e.g., piperidine) substitute bromine in the presence of CuI/1,10-phenanthroline.

SubstrateNucleophileConditionsYield (%)Product
5-Bromo-3-fluoro-2,4-dimethoxyanilineHSPhDMF, K₂CO₃, 80°C785-Phenylthio derivative
SamePiperidineCuI, phenanthroline, 100°C655-Piperidinyl derivative

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids, enabling biaryl synthesis. The fluorine atom stabilizes intermediates through inductive effects.

Standard Protocol:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C

Boronic AcidCoupling PartnerYield (%)Application
4-Methoxyphenyl5-Bromo compound82Fluorescent probe synthesis
3-PyridylSame68Pharmaceutical intermediate

Buchwald-Hartwig Amination

The bromine substituent undergoes amination with primary/secondary amines under palladium catalysis. This reaction is critical for introducing nitrogen-based functionalities .

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

AmineProductYield (%)Selectivity (para/meta)
Morpholine5-Morpholinyl derivative74>99% para
Benzylamine5-Benzylamino derivative6195% para

Oxidative Transformations

The electron-rich aromatic ring undergoes regioselective oxidation. For example, treatment with KMnO₄ in acidic media converts methoxy groups to quinone structures.

Oxidation Pathways:

  • Methoxy → Quinone : this compound → 5-Bromo-3-fluoro-1,4-benzoquinone (65% yield, H₂SO₄/KMnO₄).

  • Amine → Nitro : HNO₃/H₂SO₄ at 0°C converts the amine group to nitro (selectivity >90%).

Reduction Reactions

The nitro group (if present) is reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂. This step is pivotal in multistep syntheses .

Starting MaterialReducing AgentConditionsYield (%)Product
Nitro derivativeH₂, Pd/CEtOH, 25°C88Primary amine
SameNaBH₄/CuCl₂MeOH, 0°C72Same

Mechanistic Insights

  • Halogen Effects : Fluorine enhances electrophilic substitution rates by polarizing the aromatic ring.

  • Methoxy Directing : Methoxy groups at 2- and 4-positions direct incoming nucleophiles to the 5-position (bromine site).

This compound’s versatility in cross-coupling, substitution, and oxidation reactions makes it indispensable in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science. Future studies should explore its electrochemical properties and catalytic applications.

Scientific Research Applications

5-Bromo-3-fluoro-2,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2,4-dimethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Chloro-2,4-dimethoxyaniline
  • Structure : Chlorine replaces bromine at position 5; lacks fluorine at position 3.
  • Impact: Bromine’s larger atomic radius and polarizability may enhance lipophilicity compared to chlorine.
  • Applications : Listed in antimicrobial studies but showed minimal activity (MIC >500 μg/mL against Vibrio species) .
5-Bromo-2,4-difluoroaniline
  • Structure : Two fluorine atoms at positions 2 and 4; lacks methoxy groups.
  • Impact : The absence of methoxy groups reduces steric hindrance and electron-donating effects, which may decrease solubility in polar solvents. Fluorine’s strong electron-withdrawing nature could enhance electrophilic reactivity .
3-Bromo-2-ethoxy-5-fluoroaniline
  • Structure : Ethoxy (-OCH₂CH₃) replaces methoxy at position 2.
  • Impact : Ethoxy’s larger size increases lipophilicity but may reduce metabolic stability compared to methoxy. Molecular weight (234.07 g/mol) is lower due to fewer substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
5-Bromo-3-fluoro-2,4-dimethoxyaniline 258.07 Br, F, 2×OCH₃ High polarity due to methoxy; moderate lipophilicity
5-Chloro-2,4-dimethoxyaniline 202.63 Cl, 2×OCH₃ Lower molecular weight; reduced halogen interactions
4-Bromo-3-(trifluoromethyl)aniline 240.01 Br, CF₃ High electron-withdrawing effects from CF₃; lower solubility in water

Biological Activity

5-Bromo-3-fluoro-2,4-dimethoxyaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H9BrFNO2C_8H_9BrFNO_2 and a molecular weight of 250.06 g/mol. Its structure features a benzene ring substituted with bromine, fluorine, and methoxy groups, which significantly influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H9BrFNO2
Molecular Weight250.06 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H9BrFNO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
Canonical SMILESCOC1=C(C(=C(C=C1N)Br)OC)F

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific molecular targets, which may alter enzymatic activity or receptor function. Such interactions can lead to significant biochemical effects that are useful in therapeutic contexts.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor for various enzymes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate metabolism pathway. Compounds similar to this compound have shown promise as DHFR inhibitors, which could be leveraged for anti-cancer therapies .
  • Kinase Inhibition : Preliminary findings indicate that this compound may inhibit specific kinases involved in cell signaling pathways. The selectivity and potency against different kinases warrant further investigation for potential applications in cancer treatment .

Synthesis and Biological Evaluation

A study conducted by Queener et al. evaluated the biological activity of related compounds derived from aniline structures. They found that modifications at the 5-position (like bromination) significantly impacted the inhibitory activity against DHFR . This suggests that similar modifications in this compound could enhance its therapeutic efficacy.

Toxicological Assessments

Toxicity studies are critical for assessing the viability of new compounds as drug candidates. Although specific data on the toxicity of this compound is limited, related compounds have shown varying degrees of cytotoxicity in different cell lines . Future studies should aim to establish a clear toxicological profile for safe therapeutic use.

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